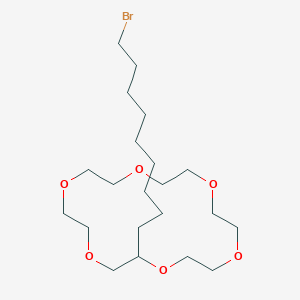![molecular formula C19H14N4 B14339921 5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine CAS No. 105387-96-0](/img/structure/B14339921.png)
5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
Substitution: Substitution reactions involving the amino group at position 4.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Benzylamine (BnNH2) is used for the substitution of the amino group at position 4.
Major Products
Oxidation: The major products include sulfoxides and sulfones.
Substitution: The major products include benzylamino derivatives.
Applications De Recherche Scientifique
5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival . By inhibiting PI3K, the compound can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- Pyrimidino[4,5-d][1,3]oxazines
Uniqueness
5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both phenyl groups at positions 5 and 7. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
105387-96-0 |
|---|---|
Formule moléculaire |
C19H14N4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
5,7-diphenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H14N4/c20-18-17-15(13-7-3-1-4-8-13)11-16(14-9-5-2-6-10-14)23-19(17)22-12-21-18/h1-12H,(H2,20,21,22,23) |
Clé InChI |
VKCKOQWDPGZVNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=NC=NC(=C23)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)

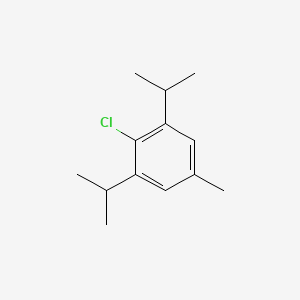
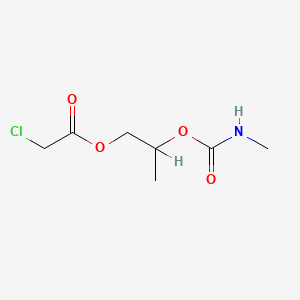
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
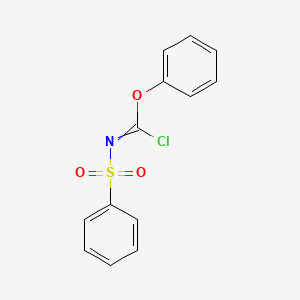
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
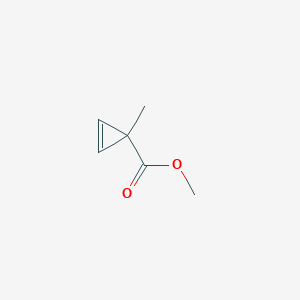
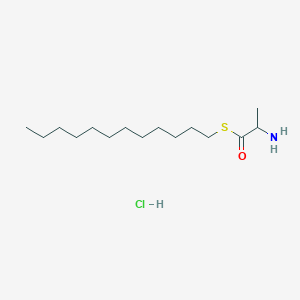
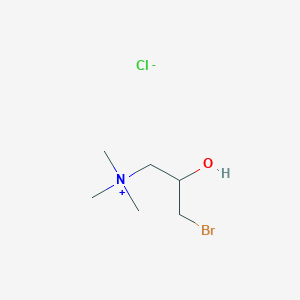
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
